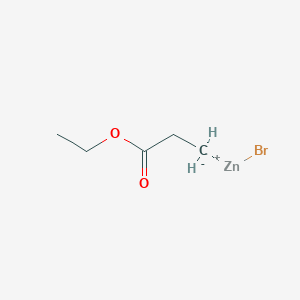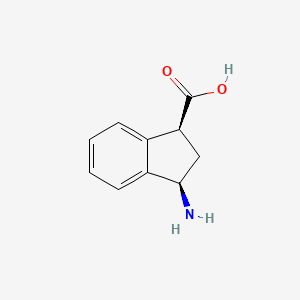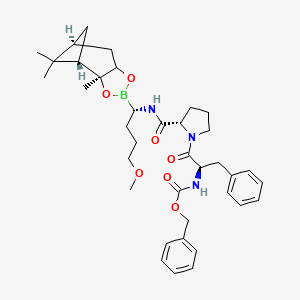![molecular formula C5H12Li2O6P2 B1143080 Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate CAS No. 194931-67-4](/img/structure/B1143080.png)
Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate, also known as diethyl methylenebisphosphonate-P,P’-dilithium salt, is a chemical compound with the molecular formula C5H12Li2O6P2 and a molecular weight of 243.97 g/mol.
Méthodes De Préparation
The synthesis of dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate involves the reaction of ethoxyphosphoryl compounds with lithium reagents under controlled conditions. The reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphates.
Reduction: It can be reduced to form lower oxidation state phosphonates.
Substitution: The ethoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a probe for studying phosphate metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphate metabolism.
Industry: It is used in the development of new materials with unique properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate involves its interaction with molecular targets such as enzymes and receptors involved in phosphate metabolism . The compound can inhibit or activate these targets, leading to changes in cellular processes and metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Dilithium diethyl (methylene)bisphosphonate: Similar in structure but with different alkoxy groups.
Dilithium diethyl methanediylbis (phosphonate): Another similar compound with variations in the phosphonate groups.
Propriétés
IUPAC Name |
dilithium;ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O6P2.2Li/c1-3-10-12(6,7)5-13(8,9)11-4-2;;/h3-5H2,1-2H3,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHWNBIZBHJJRH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].CCOP(=O)(CP(=O)([O-])OCC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Li2O6P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one](/img/structure/B1142999.png)
![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine](/img/structure/B1143001.png)
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B1143004.png)




![4-(2-(2-(2-Chloro-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1143018.png)

